N-Succinimidyl bromoacetate

Catalog No.
S542653
CAS No.
42014-51-7
M.F
C6H6BrNO4
M. Wt
236.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Succinimidyl bromoacetate

CAS Number

42014-51-7

Product Name

N-Succinimidyl bromoacetate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate

Molecular Formula

C6H6BrNO4

Molecular Weight

236.02 g/mol

InChI

InChI=1S/C6H6BrNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2

InChI Key

NKUZQMZWTZAPSN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CBr

Solubility

Soluble in DMSO

Synonyms

SBA Crosslinker, SBA Cross linker, SBA Cross-linker

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CBr

Description

The exact mass of the compound N-Succinimidyl bromoacetate is 234.948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Crosslinking

One of the primary uses of NBA is for crosslinking proteins. NBA is a bifunctional molecule, meaning it has two reactive groups. One end of the molecule, the N-hydroxysuccinimide (NHS) ester, readily reacts with primary amines (present in the side chains of lysine residues) on proteins. The other end, the bromoacetate group, can alkylate thiol groups (present in cysteine residues) on proteins. This dual reactivity allows NBA to form covalent linkages between proteins, either directly or through a spacer arm introduced by the molecule, depending on the target functional groups. By strategically crosslinking proteins, researchers can gain insights into protein-protein interactions, study protein assemblies, and investigate protein dynamics [1].

Here's a source for further reading on protein crosslinking with N-Succinimidyl bromoacetate: A gentle introduction to protein crosslinking:

N-Succinimidyl bromoacetate is a chemical compound with the molecular formula C₆H₆BrNO₄. It is a heterobifunctional crosslinking reagent commonly used in bioconjugation and protein chemistry. This compound features a succinimide moiety, which is known for its ability to react with amine groups, and a bromoacetate group, which can react with thiol groups. The unique structure allows it to facilitate the formation of stable linkages between biomolecules, making it a valuable tool in various biochemical applications.

NHS-BrAc acts as a bifunctional crosslinker. The NHS ester specifically targets primary amines (mainly lysine residues) in proteins. This reaction forms a stable amide bond between the biomolecule and NHS-BrAc. Subsequently, the bromoacetate group reacts with thiol groups (primarily in cysteine residues) of another biomolecule, creating a covalent crosslink between the two biomolecules. This crosslinking allows researchers to study protein-protein interactions, protein-drug conjugates, and immobilize enzymes on surfaces for various applications [].

NHS-BrAc is a potential irritant and can cause eye and skin irritation. It is also suspected to be a mutagen. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling NHS-BrAc.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper regulations.

  • Bromoacetylation of Amine Groups: The bromoacetate group reacts with primary amines to form stable amide bonds. This reaction is particularly useful for labeling proteins or peptides.
  • Coupling with Thiol Groups: Following bromoacetylation, the compound can react with sulfhydryl-containing compounds, enabling the formation of thioether linkages.
  • Hydrolysis: In aqueous environments, N-succinimidyl bromoacetate can undergo hydrolysis, leading to the formation of succinimide and bromoacetic acid. This reaction can affect its reactivity and stability in biological systems.

N-Succinimidyl bromoacetate exhibits significant biological activity due to its ability to form covalent bonds with biomolecules. Its primary applications include:

  • Immunogen Preparation: It is used to create peptide-protein immunogens by conjugating synthetic peptides to carrier proteins, enhancing the immune response in experimental models .
  • Labeling of Biomolecules: The compound facilitates the labeling of proteins and nucleic acids, allowing for their detection and quantification in various assays.

The synthesis of N-succinimidyl bromoacetate typically involves the following steps:

  • Starting Materials: Succinimide and bromoacetic acid are the primary starting materials.
  • Esterification Reaction: A coupling reaction occurs between succinimide and bromoacetic acid in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form N-succinimidyl bromoacetate.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological applications.

N-Succinimidyl bromoacetate has diverse applications in biochemistry and molecular biology:

  • Protein Engineering: It is utilized for site-specific labeling of proteins, enabling studies on protein function and interactions.
  • Vaccine Development: The compound aids in the preparation of conjugate vaccines by linking polysaccharides to proteins.
  • Diagnostic Tools: It is employed in developing assays for detecting specific biomolecules through labeled antibodies or probes.

Studies on N-succinimidyl bromoacetate interactions focus on its reactivity with various biomolecules:

  • Amine-Containing Compounds: The compound primarily interacts with primary amines, forming stable amide bonds that are crucial for protein conjugation.
  • Thiol-Containing Compounds: Its ability to react with thiols allows for the formation of thioether bonds, which are important in stabilizing protein structures.

These interactions are fundamental for understanding its role in bioconjugation chemistry and its applications in immunology and diagnostics.

Several compounds exhibit similar reactivity profiles or applications as N-succinimidyl bromoacetate. Below is a comparison highlighting their uniqueness:

Compound NameFunctional GroupsPrimary UseUnique Feature
N-HydroxysuccinimideSuccinimideProtein labelingReacts selectively with amines
N-Succinimidyl 4-(p-maleimidophenyl)butyric acidSuccinimide & MaleimideCrosslinking proteinsForms stable thioether bonds
Bromoacetic acidBromoacetateAlkylation reactionsMore reactive than N-succinimidyl bromoacetate
N-BromosuccinimideSuccinimide & BromineRadical brominationUsed primarily for bromination reactions

N-succinimidyl bromoacetate stands out due to its dual functionality, allowing it to link both amine and thiol groups effectively, making it particularly versatile for bioconjugation purposes.

The molecular formula C₆H₆BrNO₄ corresponds to a molecular weight of 236.02 g/mol. Structurally, SBA comprises:

  • A succinimide ring (2,5-dioxopyrrolidine) providing amine reactivity via its N-hydroxysuccinimide (NHS) ester group.
  • A bromoacetate group enabling thiol-specific reactions through its bromine atom.The absence of chiral centers simplifies its stereochemical profile, making it suitable for standardized synthetic protocols.

N-Succinimidyl bromoacetate possesses the molecular formula C₆H₆BrNO₄ with a molecular weight of 236.02 g/mol [1] [2]. The compound bears the Chemical Abstracts Service registry number 42014-51-7 and is systematically named according to IUPAC nomenclature as (2,5-dioxopyrrolidin-1-yl) 2-bromoacetate [1] [3]. The molecular structure can be represented by the SMILES notation C1CC(=O)N(C1=O)OC(=O)CBr, which describes the connectivity of atoms within the molecule [1] [4].

Structural Components and Connectivity

The molecular architecture of N-Succinimidyl bromoacetate consists of two primary structural domains connected through an ester linkage. The first component is the N-hydroxysuccinimide (NHS) ester moiety, which forms a five-membered heterocyclic ring structure. This succinimide ring contains two carbonyl groups positioned at the 2,5-positions relative to the nitrogen atom, creating a symmetrical arrangement that contributes to the compound's reactivity profile [5] [6]. The second structural element is the bromoacetate group, which provides the haloacetyl functionality essential for sulfhydryl reactivity [7] [8].

The ester bond connecting these two functional domains serves as a critical structural feature that enables the compound's heterobifunctional crosslinking capabilities. This linkage allows the molecule to maintain two distinct reactive sites while providing sufficient spatial separation for effective protein modification reactions [9] [10].

Functional Group Classification

N-Succinimidyl bromoacetate belongs to the broader class of N-hydroxysuccinimide esters, which are characterized by the presence of the NHS ester functional group [7] [11]. This classification places the compound within a well-established family of amine-reactive reagents that have found widespread application in bioconjugation chemistry [11] [5].

NHS Ester Functionality

The N-hydroxysuccinimide ester portion of the molecule confers primary amine reactivity under physiological conditions. NHS esters represent activated carboxylic acid derivatives that readily undergo nucleophilic attack by primary amines, resulting in the formation of stable amide bonds [11] [5]. This reactivity occurs optimally at slightly alkaline pH values ranging from 8.3 to 8.5, where the amino groups exist in their nucleophilic, unprotonated form [11].

The NHS ester group exhibits enhanced reactivity compared to standard carboxylic acids due to the electron-withdrawing nature of the N-hydroxysuccinimide leaving group [5]. Upon reaction with primary amines, the NHS moiety is displaced, releasing N-hydroxysuccinimide as a byproduct that can be readily removed through dialysis or desalting procedures [8].

Haloacetyl Reactivity

The bromoacetate component provides sulfhydryl reactivity, classifying the compound as a haloacetyl crosslinker [8]. Haloacetyl groups, including both iodoacetyl and bromoacetyl variants, react specifically with sulfhydryl groups under physiological to alkaline conditions (pH 7.2 to 9.0) [8]. This reaction proceeds through nucleophilic substitution, resulting in the formation of stable thioether linkages between the crosslinker and cysteine residues in proteins [9] [12].

Chemical Classification and Structural Class

N-Succinimidyl bromoacetate is classified as a heterobifunctional crosslinking reagent, distinguishing it from homobifunctional crosslinkers that contain identical reactive groups at both termini [9] [8] [13]. Heterobifunctional crosslinkers possess different reactive groups at each end, enabling selective and sequential conjugation reactions that minimize undesirable polymerization and self-conjugation [8] [14].

Heterobifunctional Crosslinker Characteristics

The heterobifunctional nature of N-Succinimidyl bromoacetate allows for controlled two-step conjugation procedures [12] [8]. In typical applications, the NHS ester group is reacted first with primary amine-containing molecules, taking advantage of its greater lability in aqueous solution [8]. Following removal of excess unreacted crosslinker, the bromoacetyl-modified first molecule can be conjugated to sulfhydryl-containing compounds through the more stable haloacetyl group [9] [12].

This sequential reaction capability provides significant advantages over homobifunctional crosslinkers by reducing the formation of unwanted intermolecular crosslinks and polymeric products [8] [14]. The heterobifunctional design enables precise control over conjugation stoichiometry and reaction conditions [9].

Structural Classification within Organic Chemistry

From a broader organic chemistry perspective, N-Succinimidyl bromoacetate belongs to the class of N-substituted succinimides, which are five-membered heterocyclic compounds containing nitrogen [15] [16]. The succinimide core structure represents a cyclic imide formed by the condensation of succinic anhydride with hydroxylamine derivatives [5].

The compound also falls within the category of activated esters, specifically representing a subclass of carboxylic acid derivatives designed for enhanced reactivity toward nucleophiles [11] [5]. This classification reflects the fundamental chemical strategy of converting relatively unreactive carboxylic acids into more electrophilic species capable of facile amide bond formation [11].

Spacer Arm Characteristics

N-Succinimidyl bromoacetate is characterized by an exceptionally short spacer arm length of 1.5 Angstroms [9] [12]. This minimal distance between reactive sites represents one of the shortest linkages available among amine and sulfhydryl reactive crosslinking reagents [9]. The short spacer arm length has important implications for the three-dimensional structure of conjugated products, as it constrains the maximum distance between linked functional groups [9].

The compact molecular architecture results from the direct ester linkage between the NHS group and the bromoacetate moiety, with no intervening alkyl or aromatic spacer elements [1]. This design minimizes steric hindrance while maximizing the proximity of conjugated molecules, making the compound particularly suitable for applications requiring tight molecular associations [9].

Non-Cleavable Crosslinker Classification

N-Succinimidyl bromoacetate is classified as a non-cleavable crosslinking reagent [9] [12]. This designation indicates that the bonds formed during conjugation reactions are stable under typical physiological conditions and cannot be readily reversed through mild chemical treatments [9]. The non-cleavable nature results from the formation of stable amide and thioether linkages, both of which resist hydrolysis under normal biological conditions [9] [12].

The permanent nature of the crosslinks formed by N-Succinimidyl bromoacetate contrasts with cleavable crosslinkers that incorporate disulfide bonds or other labile linkages designed for controlled release applications [8]. The stability of the conjugated products makes this compound particularly valuable for applications requiring long-term stability of protein conjugates [9].

Data Table 1: Molecular Identification Parameters

PropertyValueReference
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate [1] [3]
Molecular FormulaC₆H₆BrNO₄ [1] [2]
Molecular Weight (g/mol)236.02 [1] [2]
CAS Registry Number42014-51-7 [1] [2]
PubChem CID3565210 [1] [3]
MDL NumberMFCD00058571 [1] [4]
InChI KeyNKUZQMZWTZAPSN-UHFFFAOYSA-N [1] [3]
SMILES NotationC1CC(=O)N(C1=O)OC(=O)CBr [1] [4]

Data Table 2: Functional Group Classification

Classification CategoryDescriptionReference
Primary Functional GroupN-Hydroxysuccinimide ester [7] [11]
Secondary Functional GroupBromoacetate (haloacetyl) [7] [8]
Crosslinker TypeHeterobifunctional [9] [8]
Reactive TargetsPrimary amines and sulfhydryl groups [9] [12]
Spacer Arm Length1.5 Angstroms [9] [12]
CleavabilityNon-cleavable [9] [12]
Structural ClassN-Substituted succinimide [15] [16]

Data Table 3: Chemical Reactivity Profile

Reactive GroupTarget FunctionalitypH RangeBond Type FormedReference
NHS EsterPrimary amines8.3-8.5Amide bond [11] [8]
BromoacetylSulfhydryl groups7.2-9.0Thioether bond [9] [8]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

234.948

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42014-51-7

Wikipedia

Bromoacetic acid N-hydroxysuccinimide ester

Dates

Last modified: 08-15-2023
1: Zhao HM, Ma L, Lin D, Han KK, Chun Y, Xu QH. Preparation of cross-linked bimodal mesoporous SBA-15 with numerous pore openings. J Nanosci Nanotechnol. 2012 Dec;12(12):8955-62. PubMed PMID: 23447944.
2: Bhange P, Sridevi N, Bhange DS, Prabhune A, Ramaswamy V. Immobilization of bile salt hydrolase enzyme on mesoporous SBA-15 for co-precipitation of cholesterol. Int J Biol Macromol. 2014 Feb;63:218-24. doi: 10.1016/j.ijbiomac.2013.11.008. Epub 2013 Nov 25. PubMed PMID: 24286937.
3: Vinoba M, Bhagiyalakshmi M, Jeong SK, Yoon YI, Nam SC. Immobilization of carbonic anhydrase on spherical SBA-15 for hydration and sequestration of CO2. Colloids Surf B Biointerfaces. 2012 Feb 1;90:91-6. doi: 10.1016/j.colsurfb.2011.10.001. Epub 2011 Oct 6. PubMed PMID: 22024402.
4: Endo M, Tipper JL, Barton DC, Stone MH, Ingham E, Fisher J. Comparison of wear, wear debris and functional biological activity of moderately crosslinked and non-crosslinked polyethylenes in hip prostheses. Proc Inst Mech Eng H. 2002;216(2):111-22. PubMed PMID: 12022418.
5: Gao S, Wang Y, Diao X, Luo G, Dai Y. Effect of pore diameter and cross-linking method on the immobilization efficiency of Candida rugosa lipase in SBA-15. Bioresour Technol. 2010 Jun;101(11):3830-7. doi: 10.1016/j.biortech.2010.01.023. Epub 2010 Feb 8. PubMed PMID: 20116998.
6: Kim BC, Lee J, Um W, Kim J, Joo J, Lee JH, Kwak JH, Kim JH, Lee C, Lee H, Addleman RS, Hyeon T, Gu MB, Kim J. Magnetic mesoporous materials for removal of environmental wastes. J Hazard Mater. 2011 Sep 15;192(3):1140-7. doi: 10.1016/j.jhazmat.2011.06.022. Epub 2011 Jun 17. PubMed PMID: 21752538.
7: Zholobenko VL, Khodakov AY, Impéror-Clerc M, Durand D, Grillo I. Initial stages of SBA-15 synthesis: an overview. Adv Colloid Interface Sci. 2008 Oct 1;142(1-2):67-74. doi: 10.1016/j.cis.2008.05.003. Epub 2008 Jun 4. PubMed PMID: 18599009.
8: Baxter RM, MacDonald DW, Kurtz SM, Steinbeck MJ. Characteristics of highly cross-linked polyethylene wear debris in vivo. J Biomed Mater Res B Appl Biomater. 2013 Apr;101(3):467-75. doi: 10.1002/jbm.b.32902. Epub 2013 Feb 22. PubMed PMID: 23436587; PubMed Central PMCID: PMC3928672.
9: Godula K, Bertozzi CR. Density variant glycan microarray for evaluating cross-linking of mucin-like glycoconjugates by lectins. J Am Chem Soc. 2012 Sep 26;134(38):15732-42. Epub 2012 Sep 12. PubMed PMID: 22967056; PubMed Central PMCID: PMC3458438.
10: Fernández-Fernández M, Sanromán MÁ, Moldes D. Recent developments and applications of immobilized laccase. Biotechnol Adv. 2013 Dec;31(8):1808-25. doi: 10.1016/j.biotechadv.2012.02.013. Epub 2012 Feb 28. Review. PubMed PMID: 22398306.
11: Gupta D, Bhattacharyya L, Fant J, Macaluso F, Sabesan S, Brewer CF. Observation of unique cross-linked lattices between multiantennary carbohydrates and soybean lectin. Presence of pseudo-2-fold axes of symmetry in complex type carbohydrates. Biochemistry. 1994 Jun 21;33(24):7495-504. PubMed PMID: 8031418.
12: Dam TK, Gerken TA, Brewer CF. Thermodynamics of multivalent carbohydrate-lectin cross-linking interactions: importance of entropy in the bind and jump mechanism. Biochemistry. 2009 May 12;48(18):3822-7. doi: 10.1021/bi9002919. PubMed PMID: 19292456; PubMed Central PMCID: PMC2691598.
13: Qiang Z, Guo Y, Liu H, Cheng SZ, Cakmak M, Cavicchi KA, Vogt BD. Large-scale roll-to-roll fabrication of ordered mesoporous materials using resol-assisted cooperative assembly. ACS Appl Mater Interfaces. 2015 Feb 25;7(7):4306-10. doi: 10.1021/am5086275. Epub 2015 Feb 10. PubMed PMID: 25635350.
14: Lee J, Kim J, Kim J, Jia H, Kim MI, Kwak JH, Jin S, Dohnalkova A, Park HG, Chang HN, Wang P, Grate JW, Hyeon T. Simple synthesis of hierarchically ordered mesocellular mesoporous silica materials hosting crosslinked enzyme aggregates. Small. 2005 Jul;1(7):744-53. PubMed PMID: 17193518.
15: Dessen A, Gupta D, Sabesan S, Brewer CF, Sacchettini JC. X-ray crystal structure of the soybean agglutinin cross-linked with a biantennary analog of the blood group I carbohydrate antigen. Biochemistry. 1995 Apr 18;34(15):4933-42. PubMed PMID: 7711015.
16: Khan MI, Mandal DK, Brewer CF. Interactions of concanavalin A with glycoproteins. A quantitative precipitation study of concanavalin A with the soybean agglutinin. Carbohydr Res. 1991 Jun 25;213:69-77. PubMed PMID: 1933954.
17: Gupta D, Bhattacharyya L, Fant J, Macaluso F, Sabesan S, Brewer CF. Observation of unique cross-linked lattices between multiantennary carbohydrates and soybean lectin. Presence of pseudo-2-fold axes of symmetry in complex type carbohydrates. Biochemistry. 1994 May 10;33(18):5614-22. Corrected and republished in: Biochemistry. 1994 Jun 21;33(24):7495-504. PubMed PMID: 8180186.
18: Mencucci R, Marini M, Gheri G, Vichi D, Sarchielli E, Bonaccini L, Ambrosini S, Zappoli Thyrion GD, Paladini I, Vannelli GB, Sgambati E. Lectin binding in normal, keratoconus and cross-linked human corneas. Acta Histochem. 2011 May;113(3):308-16. doi: 10.1016/j.acthis.2009.12.003. Epub 2010 Jan 6. PubMed PMID: 20053427.
19: Olsen LR, Dessen A, Gupta D, Sabesan S, Sacchettini JC, Brewer CF. X-ray crystallographic studies of unique cross-linked lattices between four isomeric biantennary oligosaccharides and soybean agglutinin. Biochemistry. 1997 Dec 9;36(49):15073-80. PubMed PMID: 9398234.
20: Brewer CF. Lectin cross-linking interactions with multivalent carbohydrates. Adv Exp Med Biol. 2001;491:17-25. PubMed PMID: 14533787.

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